Fluorescent HIV Substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

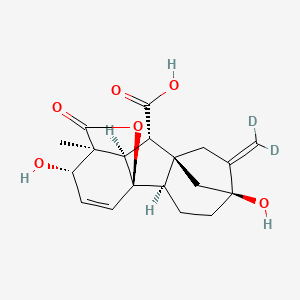

Fluorescent HIV Substrate is a specialized compound used in the detection and analysis of HIV-related DNA. This compound is integral to various biosensing strategies, particularly those involving fluorescence-based detection methods. The primary function of this compound is to facilitate the identification and quantification of HIV DNA, which is crucial for early diagnosis and treatment of HIV infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Fluorescent HIV Substrate typically involves the integration of strand displacement amplification with a magnesium ion-dependent DNAzyme catalytic reaction. This method is designed to be rapid and efficient, allowing for the sensitive detection of HIV-related DNA .

Industrial Production Methods: In an industrial setting, the production of this compound follows a streamlined process that ensures high yield and purity. The process involves the synthesis of DNAzyme sequences, which are then activated by magnesium ions to cleave the substrate DNA, resulting in the separation of fluorophore reporters from quenchers and the recovery of fluorescence .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescent HIV Substrate primarily undergoes catalytic cleavage reactions facilitated by DNAzymes. These reactions are highly specific and occur under optimal conditions involving magnesium ions .

Common Reagents and Conditions: The key reagents used in these reactions include magnesium ions and DNAzyme sequences. The reactions are typically conducted under conditions that favor the hybridization of target HIV DNA with template DNA, followed by the activation of strand displacement amplification .

Major Products Formed: The primary product of these reactions is the cleaved substrate DNA, which results in the recovery of fluorescence. This fluorescence signal is then used to detect and quantify the presence of HIV DNA .

Applications De Recherche Scientifique

Fluorescent HIV Substrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Chemistry: Used in the development of biosensors for the detection of HIV-related DNA.

Biology: Facilitates the study of HIV DNA interactions and the mechanisms of HIV infection.

Medicine: Integral to the early diagnosis and monitoring of HIV infections, enabling timely and effective treatment.

Industry: Employed in the production of diagnostic kits and tools for HIV detection

Mécanisme D'action

The mechanism of action of Fluorescent HIV Substrate involves the activation of DNAzyme sequences by magnesium ions. Upon activation, these DNAzymes catalyze the cleavage of substrate DNA, leading to the separation of fluorophore reporters from quenchers. This separation results in the recovery of fluorescence, which is then used to detect and quantify HIV DNA .

Comparaison Avec Des Composés Similaires

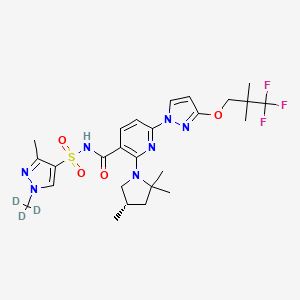

Fluorescent HIV Substrate is unique in its ability to facilitate rapid and sensitive detection of HIV-related DNA. Similar compounds include:

Cadmium Telluride Quantum Dots (CdTe QDs): Used in the detection of HIV-1 p24 antigen via fluorescence and visual immunoassays.

HiLyte Fluor 488/QXL 520-based FRET Peptide: Utilized in continuous measurement of enzyme activities in HIV protease assays.

Compared to these compounds, this compound offers superior sensitivity and specificity in the detection of HIV DNA, making it a valuable tool in both research and clinical settings .

Propriétés

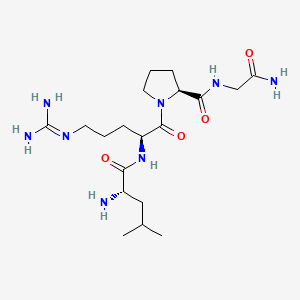

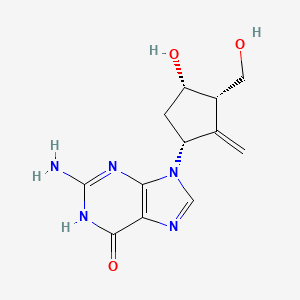

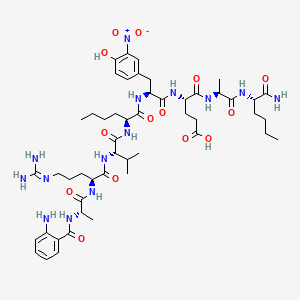

Formule moléculaire |

C50H76N14O14 |

|---|---|

Poids moléculaire |

1097.2 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H76N14O14/c1-7-9-16-32(41(52)68)58-42(69)28(6)57-45(72)35(20-22-39(66)67)60-48(75)36(24-29-19-21-38(65)37(25-29)64(77)78)62-46(73)33(17-10-8-2)61-49(76)40(26(3)4)63-47(74)34(18-13-23-55-50(53)54)59-43(70)27(5)56-44(71)30-14-11-12-15-31(30)51/h11-12,14-15,19,21,25-28,32-36,40,65H,7-10,13,16-18,20,22-24,51H2,1-6H3,(H2,52,68)(H,56,71)(H,57,72)(H,58,69)(H,59,70)(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,66,67)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |

Clé InChI |

GPRJANMHXYPOPZ-YXPCIDTISA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)C2=CC=CC=C2N |

SMILES canonique |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C2=CC=CC=C2N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)

![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)

![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)

![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)